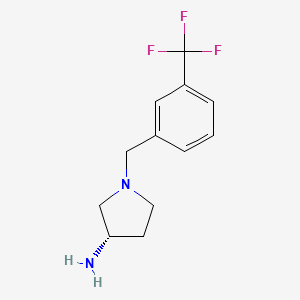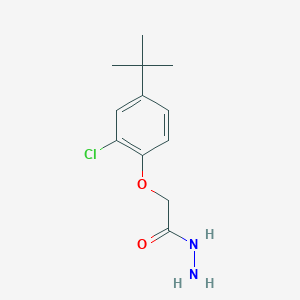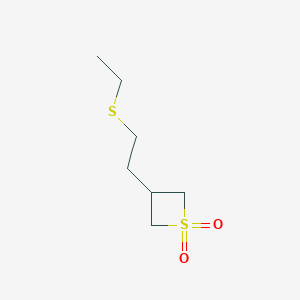
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. Thietanes, in general, are four-membered rings containing one sulfur atom. The presence of the sulfur atom imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide, can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production of thietane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Sodium phenolates and thiophenolates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the carbon atoms.
Aplicaciones Científicas De Investigación
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Thietane derivatives have shown potential biological activities, including antidepressant properties.
Industry: Thietane derivatives are used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The sulfur atom in the thietane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Allylthio)ethyl)thietane1,1-dioxide
- 3-(Phenylsulfanyl)thietane-1,1-dioxide
- 3-(2-iso-propyl-5-methylphenoxy)thietane-1,1-dioxide
Uniqueness
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is unique due to its specific ethylthioethyl substitution, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other thietane derivatives.
Propiedades
Fórmula molecular |
C7H14O2S2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
3-(2-ethylsulfanylethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S2/c1-2-10-4-3-7-5-11(8,9)6-7/h7H,2-6H2,1H3 |
Clave InChI |
FIXCUKPGAFYZCB-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


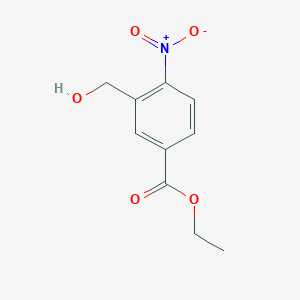
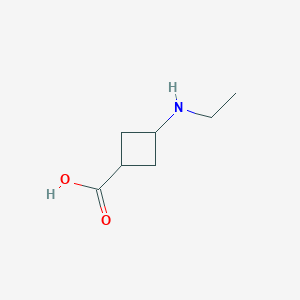

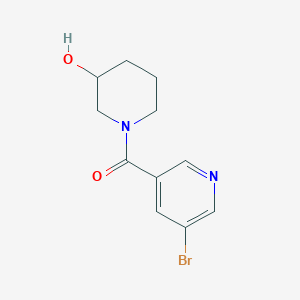
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)

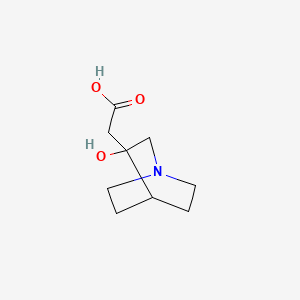
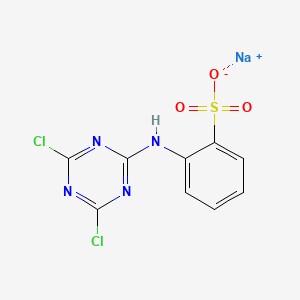
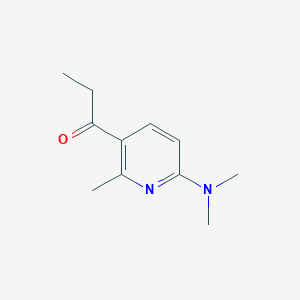


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
